Imidazo[1,2-a]pyridin-7-amine hydrochloride Imidazo[1,2-a]pyridin-7-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1795435-58-3
VCID: VC7061129
InChI: InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H
SMILES: C1=CN2C=CN=C2C=C1N.Cl
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61

Imidazo[1,2-a]pyridin-7-amine hydrochloride

CAS No.: 1795435-58-3

Cat. No.: VC7061129

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridin-7-amine hydrochloride - 1795435-58-3

Specification

CAS No. 1795435-58-3
Molecular Formula C7H8ClN3
Molecular Weight 169.61
IUPAC Name imidazo[1,2-a]pyridin-7-amine;hydrochloride
Standard InChI InChI=1S/C7H7N3.ClH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H
Standard InChI Key SOUPJGBVDXMRSZ-UHFFFAOYSA-N
SMILES C1=CN2C=CN=C2C=C1N.Cl

Introduction

Chemical Identity and Structural Properties

Imidazo[1,2-a]pyridin-7-amine hydrochloride is a nitrogen-containing bicyclic compound with the molecular formula C₇H₈ClN₃ (calculated for the free base: C₇H₇N₃). The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical compounds . Key identifiers include:

PropertyValueSource
IUPAC Nameimidazo[1,2-a]pyridin-7-amine; hydrochloridePubChem
CAS Number1427195-25-2 (dihydrochloride analog)PubChem
Molecular Weight169.61 g/mol (free base)PubChem
SMILES NotationC1=CN2C=CN=C2C=C1N.ClPubChem
Synonyms1427195-25-2, MFCD24368618PubChem

The compound’s structure features a planar imidazo[1,2-a]pyridine core, with the amine group at position 7 influencing electronic distribution and intermolecular interactions. X-ray crystallography of related analogs reveals a fused bicyclic system with bond lengths consistent with aromatic character .

Synthesis and Optimization Strategies

Microwave-Assisted Green Synthesis

A breakthrough in imidazo[1,2-a]pyridine synthesis involves solvent- and catalyst-free microwave irradiation. This method condenses 2-aminopyridines with α-bromoketones at 65°C under 100 W microwave power, achieving 90% yield in 15 minutes (Table 1) . Key advantages include:

  • Efficiency: Reaction times reduced from hours to minutes.

  • Sustainability: Eliminates toxic solvents and catalysts.

  • Scalability: Demonstrated for gram-scale production .

Table 1: Optimization of Microwave-Assisted Synthesis

EntryConditionsTime (min)Yield (%)
1Thermal (neat)6080
2Microwave (neat)1590

Pharmacological Applications and Mechanisms

Anticancer Activity Targeting Aldehyde Dehydrogenase 1A3

Imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem-like cells (GSCs). In a seminal study, analogs of imidazo[1,2-a]pyridin-7-amine demonstrated picomolar to nanomolar IC₅₀ values against patient-derived GSCs, effectively suppressing tumorigenicity and chemoresistance . Mechanistically, ALDH1A3 inhibition depletes retinoic acid synthesis, disrupting GSC self-renewal pathways .

Broad-Spectrum Bioactivity

While direct data on imidazo[1,2-a]pyridin-7-amine hydrochloride is limited, structural analogs show:

  • Antiviral Activity: Inhibition of RNA virus replication via interference with viral polymerase .

  • Antibacterial Effects: Disruption of bacterial cell wall synthesis, particularly against Gram-positive pathogens .

  • Central Nervous System Modulation: GABAₐ receptor binding, analogous to Zolpidem, suggesting sedative potential .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Aromatic protons resonate at δ 7.95–6.60 ppm, with the amine proton appearing as a broad singlet near δ 5.2 .

  • IR Spectroscopy: N-H stretching vibrations at ~3441 cm⁻¹ and C=N absorption at 1642 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peak at m/z 169.61 (M⁺) for the free base .

Future Directions and Challenges

Despite promising preclinical data, key gaps remain:

  • In Vivo Efficacy: No pharmacokinetic or toxicity studies in animal models are reported.

  • Selectivity Optimization: Off-target effects on ALDH1A1/2 isoforms require investigation .

  • Salt Form Comparisons: Differential bioavailability between hydrochloride and dihydrochloride salts warrants exploration .

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